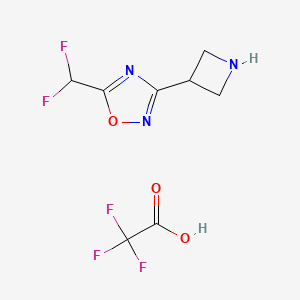

3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid

Description

3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring (a four-membered saturated nitrogen heterocycle) at position 3 and a difluoromethyl group (-CF2H) at position 3. The TFA moiety likely arises as a counterion during synthesis, forming a stable salt to enhance solubility or purification .

The 1,2,4-oxadiazole scaffold is notable for its metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to esters and amides, making it valuable in medicinal chemistry.

Properties

Molecular Formula |

C8H8F5N3O3 |

|---|---|

Molecular Weight |

289.16 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H7F2N3O.C2HF3O2/c7-4(8)6-10-5(11-12-6)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9H,1-2H2;(H,6,7) |

InChI Key |

PYFQSFDHUVTXDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NOC(=N2)C(F)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation

The initial step involves converting nitriles into amidoximes by reaction with hydroxylamine under mild conditions. This transformation is well-established and proceeds efficiently in aqueous or alcoholic solvents at elevated temperatures (typically 70–100 °C) with ammonium salts as catalysts if needed.

- Example: DNA-conjugated aryl nitriles were converted to amidoximes using hydroxylamine hydrochloride in buffered aqueous media, achieving conversions of 51–92% depending on electronic effects of substituents.

O-Acylation of Amidoximes

Acylation Reagents and Conditions

The amidoximes undergo O-acylation with various aryl or aliphatic carboxylic acids or their derivatives to form O-acylamidoxime intermediates. This step is crucial for subsequent ring closure.

- Both electron-rich and electron-deficient carboxylic acids can be used.

- Typical conditions involve coupling agents or direct reaction with acid chlorides or anhydrides under inert atmosphere.

- Example: Amidoximes were acylated with a range of carboxylic acids, including sterically hindered secondary and tertiary aliphatic acids, yielding O-acylamidoximes in good to excellent conversions.

Cyclodehydration to Form 1,2,4-Oxadiazole Ring

Base-Induced Cyclodehydration

Cyclodehydration of O-acylamidoximes to 1,2,4-oxadiazoles is typically performed under basic conditions, often using tetrabutylammonium fluoride (TBAF) or triethylamine (TEA) at room temperature or mild heating (50–80 °C).

- This method avoids harsh conditions and allows isolation of stable intermediates.

- The reaction proceeds via intramolecular nucleophilic attack and dehydration.

- For example, room temperature cyclodehydration with TBAF and TEA has been shown to efficiently produce oxadiazoles without isolating intermediates.

Alternative Cyclization Methods

- Microwave-assisted cyclization on silica gel supports has been employed to enhance reaction rates and yields, using anhydrous dichloromethane as solvent and heating at 100–105 °C for 5–45 minutes.

- Cyclodehydration can also be conducted in buffered aqueous media at pH 9.5 and 90 °C for 2 hours for DNA-conjugated substrates.

Introduction of Difluoromethyl Group

Bromodifluoroacetic Anhydride Method

Difluoromethylation is achieved by treating oxadiazole intermediates with bromodifluoroacetic anhydride in pyridine, which introduces the bromodifluoromethyl substituent that can be further manipulated.

Mechanistic Insights

- The difluoromethyl group is introduced via electrophilic substitution facilitated by the bromodifluoroacetic anhydride reagent.

- This step is critical for conferring biological activity and metabolic stability to the compound.

Final Salt Formation with Trifluoroacetic Acid

The final compound is isolated as a trifluoroacetic acid salt to improve solubility and stability.

- The salt formation is typically achieved by treatment of the free base with trifluoroacetic acid in an appropriate solvent.

- This step is standard for pharmaceutical salt preparation, enhancing bioavailability.

Summary Data Table of Key Steps and Conditions

| Step | Reagents/Conditions | Yield/Conversion (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine, aqueous/alcoholic solvent, 70–100 °C | 51–92 | Electron-deficient nitriles slower |

| O-Acylation | Carboxylic acids or acid chlorides, inert atmosphere | Good to excellent | Broad substrate scope |

| Cyclodehydration | TBAF + TEA, RT or 50–80 °C | High | Mild, avoids harsh conditions |

| Cyclodehydration (microwave) | Silica gel support, 100–105 °C, 5–45 min | High | Accelerated reaction |

| Difluoromethylation | Bromodifluoroacetic anhydride, pyridine | 70–80 | Electrophilic substitution |

| Azetidine incorporation | Amide coupling or nucleophilic substitution | Moderate to high | Microwave assistance improves yields |

| Salt formation | Trifluoroacetic acid, solvent | Quantitative | Enhances solubility and stability |

Research Findings and Applications

- The described synthetic routes enable the preparation of diverse 3,5-disubstituted 1,2,4-oxadiazoles with azetidine and difluoromethyl substituents, important for medicinal chemistry applications such as selective enzyme inhibition.

- The use of mild cyclodehydration conditions preserves sensitive functional groups and allows for late-stage functionalization.

- Bromodifluoroacetic anhydride provides an efficient method for introducing difluoromethyl groups, critical for modulating pharmacokinetic properties.

- The trifluoroacetic acid salt form improves compound handling and bioavailability, aligning with pharmaceutical formulation requirements.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks. The difluoromethyl group enhances electrophilicity at the C5 position, enabling substitution with nucleophiles like amines or thiols. For example:

Ring-Opening Reactions of the Azetidine Moiety

The strained azetidine ring (4-membered amine) undergoes ring-opening under acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis :

Treatment with concentrated HCl (4M) cleaves the azetidine ring, yielding a linear amine intermediate. This reaction is critical in deprotection steps during synthesis . -

Oxidative Ring Expansion :

Reacting with peroxides (e.g., H<sub>2</sub>O<sub>2</sub>) forms a 5-membered lactam via insertion of an oxygen atom .

Acid-Base Reactions Involving Trifluoroacetic Acid

The trifluoroacetic acid component participates in salt formation and proton transfer:

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Salt Formation | RT, polar solvents | Amines (e.g., pyridine) | Trifluoroacetate salts (e.g., pyridinium trifluoroacetate) |

| Deprotonation | Basic (pH >10) | NaOH | 3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole free base |

Acylation/Sulfonation of the Azetidine Amine

The azetidine’s secondary amine reacts with acylating or sulfonating agents:

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acylation | Anhydrous DCM, RT | Acetyl chloride | N-acetyl-3-(5-(difluoromethyl)-1,2,4-oxadiazol-3-yl)azetidine |

| Sulfonation | DMAP catalyst, 0°C | 2-Ethoxybenzenesulfonyl chloride | N-sulfonyl derivative |

Cyclization and Heterocycle Formation

The compound serves as a precursor in heterocycle synthesis:

-

Triazole Formation :

Reacting with NaN<sub>3</sub> under Huisgen conditions yields 1,2,3-triazole hybrids . -

Isoxazole Synthesis :

Cyclization with aldehyde oximes via bis(trifluoroacetoxy)iodobenzene (PIFA) generates isoxazole derivatives .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to analogs:

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| 5-Methyl-1,2,4-oxadiazole | Methyl at C5 | Less electrophilic; lower substitution yields |

| 3-Azetidinyl-5-(trifluoromethyl)-1,2,4-oxadiazole | CF<sub>3</sub> at C5 | Higher oxidative stability but reduced nucleophilic substitution |

Stability Under Synthetic Conditions

Scientific Research Applications

3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and oxadiazole moiety are believed to play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The difluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the 1,2,4-Oxadiazole Core

The pharmacological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

*Estimated based on substituent contributions.

Key Observations:

- Lipophilicity : The -CF3 group increases logP compared to -CF2H, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Steric Effects : Bulky substituents (e.g., propan-2-yl in ) can hinder target binding but improve metabolic resistance .

- Solubility : Polar groups (e.g., methoxy in ) counteract the lipophilicity of fluorinated substituents, aiding formulation .

Biological Activity

The compound 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is part of a class of compounds known as oxadiazoles, which have garnered attention for their diverse biological activities. This article explores the biological properties of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole can be summarized as follows:

- Molecular Formula : C₉H₈F₂N₄O₂

- Molecular Weight : 220.19 g/mol

- CAS Number : [specific CAS number not provided in sources]

Biological Activity Overview

Compounds containing the oxadiazole ring have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many oxadiazole derivatives show significant antibacterial and antifungal properties.

- Anticancer Effects : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Some compounds act as inhibitors for specific enzymes, contributing to their pharmacological effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess notable antimicrobial properties. For instance:

- A study highlighted that several oxadiazole derivatives effectively inhibited the growth of bacteria such as E. coli, S. aureus, and P. aeruginosa with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 8 | E. coli |

| B | 16 | S. aureus |

| C | 32 | P. aeruginosa |

Anticancer Activity

Studies have shown that certain oxadiazole derivatives exhibit significant anticancer activity. For example:

- A derivative with an IC50 value of 0.87 µM was identified as a potent inhibitor of tyrosinase, suggesting potential applications in cancer treatment .

The mechanisms through which 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole exerts its biological effects include:

- Metal Chelation : Some studies suggest that the presence of specific functional groups allows for metal chelation, which is crucial in inhibiting enzyme activity.

- Hydrophobic Interactions : The hydrophobic nature of certain substituents enhances binding affinity to target proteins.

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

Q & A

Basic: What are the common synthetic routes for 3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, and how does trifluoroacetic acid participate in its synthesis?

Answer:

The synthesis of 1,2,4-oxadiazoles often involves cyclization reactions using nitrile precursors or amidoximes. For azetidine-containing derivatives, the Staudinger/aza-Wittig reaction sequence is a key methodology. Trifluoroacetic acid (TFA) acts as a cyclization agent or solvent, particularly in forming the oxadiazole ring by dehydrating intermediates like amidoximes . For example, TFA facilitates the condensation of diaminoglyoxime with carbonyl equivalents to yield bis-oxadiazole derivatives, a strategy adaptable to azetidine-substituted analogs .

Advanced: How can reaction conditions be optimized to mitigate side reactions during azetidine ring incorporation into 1,2,4-oxadiazole scaffolds?

Answer:

Azetidine rings are prone to ring-opening under acidic or high-temperature conditions. To preserve the azetidine moiety, use milder cyclization agents (e.g., TFA in controlled stoichiometry) and low-temperature protocols (≤50°C). Solvent choice is critical: polar aprotic solvents like DME enhance stability, as demonstrated in iridium-catalyzed amination reactions of oxadiazole precursors . Monitoring reaction progress via LC-MS or TLC helps identify side products early .

Basic: What pharmacological activities are reported for 1,2,4-oxadiazole derivatives containing azetidine or difluoromethyl groups?

Answer:

1,2,4-Oxadiazoles with azetidine substituents show promise as apoptosis inducers (e.g., via caspase activation in cancer cells) , while difluoromethyl groups enhance metabolic stability and bioavailability. For instance, analogs like CYM-5442 (an S1P1 agonist) demonstrate efficacy in modulating immune responses, likely due to trifluoromethyl and azetidine synergies .

Advanced: How do structural modifications (e.g., azetidine vs. piperidine) influence the biological activity of 1,2,4-oxadiazole derivatives?

Answer:

Comparative SAR studies reveal that azetidine’s smaller ring size increases conformational rigidity, enhancing target binding specificity. For example, replacing piperidine with azetidine in 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives improved selectivity for kinase inhibition . Difluoromethyl groups further optimize lipophilicity (logP) and solubility, as shown in pharmacokinetic studies of S1P1 agonists .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

Key methods include:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and azetidine ring integrity .

- HRMS for exact mass validation, especially given trifluoroacetic acid counterions .

- IR spectroscopy to identify oxadiazole ring vibrations (~960 cm⁻¹) and azetidine N-H stretches .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar oxadiazoles?

Answer:

Discrepancies often arise from variations in substituent electronic effects or purity. For example, trifluoromethyl groups may alter metabolic stability, leading to divergent in vivo results . Rigorous purification (e.g., HPLC to remove TFA residues) and standardized bioassays (e.g., caspase-3 activation for apoptosis studies) are critical .

Basic: What role do 1,2,4-oxadiazoles play in energetic materials, and could this compound have such applications?

Answer:

1,2,4-Oxadiazoles are valued for high nitrogen content and thermal stability, making them candidates for explosives or propellants. While this compound’s azetidine group is atypical in energetic materials, bis-oxadiazole derivatives with nitro or fluorine substituents exhibit detonation velocities >9000 m/s .

Advanced: What strategies improve the thermal stability of azetidine-containing oxadiazoles for high-temperature applications?

Answer:

Introducing electron-withdrawing groups (e.g., trifluoromethyl) stabilizes the oxadiazole ring against thermal decomposition. Bridging azetidine with aromatic systems (e.g., via methylene linkages) also enhances stability, as seen in melt-cast explosives . Differential scanning calorimetry (DSC) is critical for assessing decomposition thresholds .

Basic: How can researchers address purification challenges caused by trifluoroacetic acid residues?

Answer:

TFA residues are common due to its use in cyclization. Neutralization with aqueous bicarbonate followed by flash chromatography (SiO₂, heptane:isopropyl acetate gradients) effectively removes TFA . For persistent residues, ion-pair HPLC with phosphate buffers improves separation .

Advanced: What mechanistic insights exist for oxadiazole-azetidine hybrids in modulating cellular pathways (e.g., apoptosis)?

Answer:

Studies link these hybrids to TIP47 protein inhibition, disrupting insulin-like growth factor (IGF) signaling and inducing G1-phase arrest . Computational docking (e.g., AutoDock Vina) predicts azetidine’s role in hydrophobic pocket binding, while difluoromethyl groups enhance membrane permeability .

Basic: What in vitro models are suitable for preliminary toxicity evaluation of this compound?

Answer:

Use cell viability assays (MTT or resazurin) in human hepatocyte (e.g., HepG2) and renal (HEK293) lines to assess cytotoxicity. Compare IC₅₀ values against known toxins (e.g., cisplatin) . Metabolic stability can be screened using liver microsomes .

Advanced: How can structural modifications enhance blood-brain barrier (BBB) penetration for neurotargeted applications?

Answer:

Reducing molecular weight (<450 Da) and optimizing logP (2–3) via substituent engineering (e.g., replacing trifluoromethyl with chlorothiophene) improves BBB permeability . In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F derivatives) validates penetration efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.